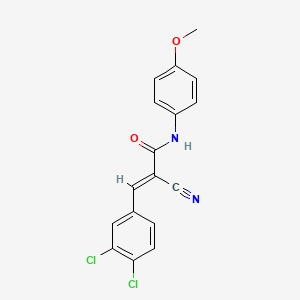
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of JAK2, which plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors and phosphorylates downstream signaling molecules, including signal transducers and activators of transcription (STATs). Inhibition of JAK2 by 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide prevents phosphorylation of STATs and downstream signaling, leading to inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activation of JAK2 and downstream signaling molecules, including STATs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. However, there are also limitations to its use. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have off-target effects on other signaling pathways, which may complicate interpretation of results. Additionally, 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide. One area of research is the development of more potent and selective JAK2 inhibitors. Another area of research is the identification of new targets for 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide and other JAK2 inhibitors. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide in a variety of diseases, including cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide involves a series of chemical reactions. The starting material, 3,4-dichloroaniline, is reacted with potassium hydroxide and carbon disulfide to form 3,4-dichlorothiophenol. This compound is then reacted with 4-methoxybenzylamine to form 3,4-dichloro-N-(4-methoxybenzyl)thiophen-2-amine. The final step involves the reaction of this compound with acryloyl chloride and potassium cyanide to form 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been widely used in scientific research as a JAK2 inhibitor. JAK2 is a tyrosine kinase that plays a critical role in cytokine signaling and is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of JAK2 signaling has been implicated in a number of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in a variety of cell types and animal models. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models of inflammatory diseases. 2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)acrylamide has also been used to study the role of JAK2 in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGBXBQGAHFQO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

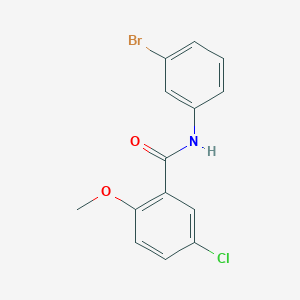
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
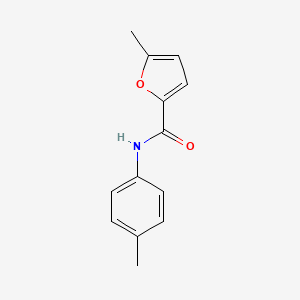
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
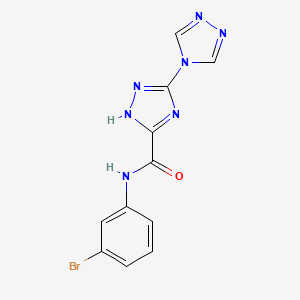
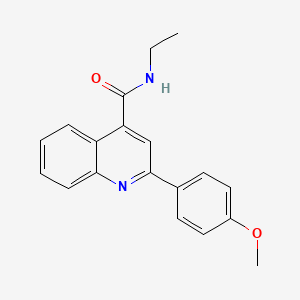
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)
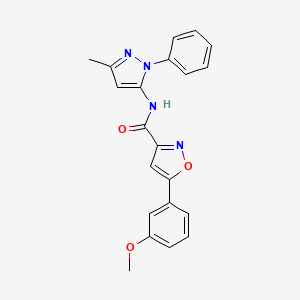
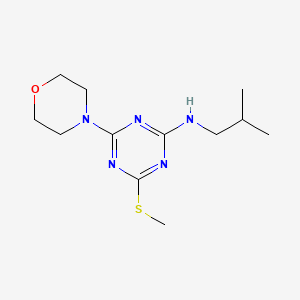
![N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
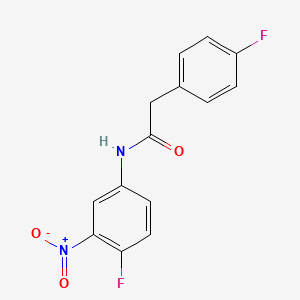
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5789870.png)